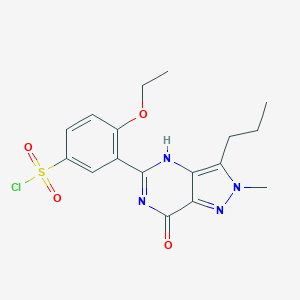

Demethylpiperazinyl Iso Sildenafil Sulfonylchlorid

Übersicht

Beschreibung

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is a synthetic chemical compound primarily used as an analytical reference standard for the determination of sildenafil in pharmaceutical products . It is also known by its chemical name, 4-Ethoxy-3-(2-methyl-7-oxo-3-propyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride . This compound is used in research and development, particularly in the pharmaceutical industry, to ensure the quality and purity of sildenafil products .

Wissenschaftliche Forschungsanwendungen

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride has several scientific research applications, including:

Analytical chemistry: Used as a reference standard for the determination of sildenafil in pharmaceutical products.

Pharmaceutical research: Employed in the development and validation of analytical methods for sildenafil and its impurities.

Quality control: Used in quality control processes to ensure the purity and potency of sildenafil products.

Biochemische Analyse

Biochemical Properties

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). This interaction inhibits the enzyme’s activity, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The compound also interacts with other biomolecules, such as nitric oxide synthase, enhancing its activity and promoting the production of nitric oxide . These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic pathways.

Cellular Effects

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride has profound effects on various cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing nitric oxide production and cGMP levels . This leads to relaxation of smooth muscle cells and improved blood flow. In neuronal cells, the compound enhances synaptic plasticity and neuroprotection by modulating cGMP-dependent signaling pathways . Additionally, it influences gene expression by activating transcription factors such as cAMP response element-binding protein (CREB), which regulates genes involved in cell survival and differentiation .

Molecular Mechanism

The molecular mechanism of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride involves its binding to the active site of phosphodiesterase enzymes, particularly PDE5 . This binding inhibits the enzyme’s activity, preventing the breakdown of cGMP and leading to its accumulation within the cell . The increased cGMP levels activate protein kinase G (PKG), which phosphorylates various target proteins, resulting in vasodilation, enhanced synaptic plasticity, and neuroprotection . The compound also modulates nitric oxide synthase activity, further contributing to its effects on cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in rapid increases in cGMP levels and immediate cellular responses, such as vasodilation and enhanced synaptic plasticity . Long-term exposure may lead to sustained changes in gene expression and cellular metabolism, potentially resulting in adaptive responses or desensitization .

Dosage Effects in Animal Models

The effects of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride vary with different dosages in animal models. At low doses, the compound effectively increases cGMP levels and promotes vasodilation without significant adverse effects . At higher doses, it may cause toxic effects, such as hypotension, due to excessive vasodilation . Additionally, high doses can lead to desensitization of cGMP-dependent signaling pathways, reducing the compound’s efficacy over time . These dosage-dependent effects are crucial for determining the optimal therapeutic window for potential clinical applications .

Metabolic Pathways

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is involved in several metabolic pathways, primarily those related to cGMP signaling . The compound inhibits PDE5, preventing the breakdown of cGMP and leading to its accumulation within the cell . This accumulation activates PKG, which phosphorylates various target proteins involved in vasodilation, synaptic plasticity, and neuroprotection . The compound also enhances nitric oxide synthase activity, promoting the production of nitric oxide and further contributing to its effects on cellular signaling and metabolism .

Transport and Distribution

Within cells and tissues, Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is transported and distributed through various mechanisms. The compound is likely taken up by cells via passive diffusion or facilitated transport . Once inside the cell, it may bind to specific transporters or binding proteins that facilitate its distribution to target sites, such as the cytoplasm or nucleus . The compound’s localization and accumulation within specific cellular compartments are crucial for its activity and function .

Subcellular Localization

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with PDE5 and other enzymes involved in cGMP signaling . In the nucleus, the compound may influence gene expression by modulating transcription factors such as CREB . The subcellular localization of the compound is essential for its activity and function, as it determines the specific cellular processes and pathways it can influence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride involves multiple steps, starting from the appropriate pyrazolo[4,3-d]pyrimidine derivative. The key steps include:

Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl chloride group: This step typically involves the reaction of the pyrazolo[4,3-d]pyrimidine derivative with chlorosulfonic acid or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride are designed to ensure high purity and yield. These methods often involve:

Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Purification steps: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride undergoes several types of chemical reactions, including:

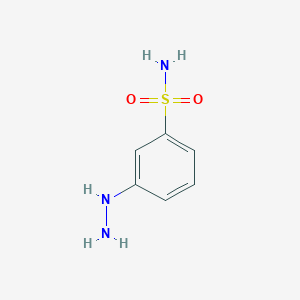

Substitution reactions: The sulfonyl chloride group can be substituted with various nucleophiles to form sulfonamide derivatives.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions, leading to various oxidized or reduced products.

Common Reagents and Conditions

Common reagents used in reactions involving Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride include various sulfonamide derivatives and oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is primarily related to its role as an analytical reference standard. It does not exert pharmacological effects but is used to ensure the accuracy and reliability of analytical methods for sildenafil. The molecular targets and pathways involved are related to the analytical techniques used, such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride include:

Sildenafil EP Impurity A: Another impurity standard used in the analysis of sildenafil.

Sildenafil EP Impurity B: Used for similar analytical purposes.

Sildenafil EP Impurity C: Another related compound used in pharmaceutical analysis.

Uniqueness

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is unique due to its specific structure and role as an impurity standard for sildenafil. Its unique chemical properties and reactivity make it an essential tool in the quality control and analytical validation of sildenafil products .

Eigenschaften

IUPAC Name |

4-ethoxy-3-(2-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(21-22(12)3)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOJLYGSFUUUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476530 | |

| Record name | FT-0665744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501120-42-9 | |

| Record name | FT-0665744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

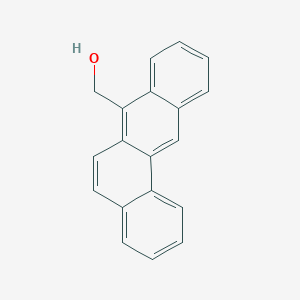

![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)